![molecular formula C28H29N3O2S B306165 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306165.png)
6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide, also known as BMS-387032, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.
Mecanismo De Acción
6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide acts as a competitive inhibitor of CDKs, binding to the ATP-binding pocket of the kinase domain and preventing the binding of ATP. This inhibits the activity of CDKs and prevents the phosphorylation of downstream targets involved in cell cycle progression.
Biochemical and Physiological Effects:
6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is its specificity for CDKs, which allows for targeted inhibition of cancer cell proliferation without affecting normal cells. However, one limitation of 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
For research on 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide could include the development of more potent analogs with longer half-lives, as well as the investigation of its potential therapeutic applications in combination with other cancer treatments. Additionally, further studies could explore the mechanisms underlying the synergistic effects of 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide with other cancer treatments.
Métodos De Síntesis
The synthesis of 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves a multi-step process that begins with the reaction of 2-butoxyaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiourea to form the corresponding thioimidate, which is cyclized with ethyl acetoacetate to form the pyrimidine ring. The final step involves the addition of a phenyl group to the pyrimidine ring to form the target compound.
Aplicaciones Científicas De Investigación
6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression and are often overexpressed in cancer cells. By inhibiting CDK activity, 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can prevent cancer cells from dividing and proliferating, leading to cell cycle arrest and ultimately, cell death.
Propiedades
Nombre del producto |
6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide |
---|---|
Fórmula molecular |
C28H29N3O2S |
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
4-(2-butoxyphenyl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H29N3O2S/c1-3-4-18-33-23-13-9-8-12-22(23)26-24(27(32)29-21-16-14-19(2)15-17-21)25(30-28(34)31-26)20-10-6-5-7-11-20/h5-17,26H,3-4,18H2,1-2H3,(H,29,32)(H2,30,31,34) |
Clave InChI |
XTMDMPIRFQWHDI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C |
SMILES canónico |
CCCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.